3,4-Dihydro-1,5-naphthyridin-2(1H)-one
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Overview
Description
3,4-Dihydro-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a bicyclic structure consisting of a pyridine ring fused with a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1,5-naphthyridin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 2-aminonicotinaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale manufacturing. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include oxidized naphthyridine derivatives, reduced analogs, and substituted naphthyridine compounds with diverse functional groups .
Scientific Research Applications
3,4-Dihydro-1,5-naphthyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including the development of novel drugs for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1,5-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can modulate receptor activity by interacting with receptor sites, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-Dihydro-1,5-naphthyridin-2(1H)-one include:
- 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine
- 3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine
- 3,4-Dihydro-2H-pyrido[3,2-b][1,4]diazine
Uniqueness
What sets this compound apart from these similar compounds is its unique bicyclic structure and the specific functional groups it can accommodate. This structural uniqueness allows for distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
3,4-Dihydro-1,5-naphthyridin-2(1H)-one is a heterocyclic compound known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C8H9N3O, with a molecular weight of approximately 163.179 g/mol. Its structure features a bicyclic naphthyridine moiety with significant implications for its biological interactions and reactivity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and subsequent catalytic activity.
- Receptor Modulation : It can modulate receptor activity by interacting with receptor sites, influencing signal transduction pathways.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties:
- Antibacterial Effects : Studies indicate that the compound shows significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has been compared favorably against standard antibiotics like ciprofloxacin .
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | High |
Pseudomonas aeruginosa | Moderate |
- Antifungal Effects : While the antifungal activity is less pronounced than antibacterial effects, some derivatives have shown efficacy against specific fungal strains .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound:
- Cell Proliferation Inhibition : Research indicates that the compound can inhibit cell proliferation in various cancer cell lines. For example, it has shown effectiveness against breast cancer (MCF-7) and colon cancer (HT-29) cell lines by inducing apoptosis .
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.2 |
HT-29 | 12.8 |
Other Biological Activities
Additional studies have reported various other biological activities:
- Anti-inflammatory Properties : The compound has been noted for its potential to reduce inflammation markers in vitro.
- Cytotoxicity : Some derivatives exhibit cytotoxic effects on specific cell types, suggesting further investigation into their therapeutic potential .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by MDPI in 2024 evaluated the antimicrobial efficacy of several naphthyridine derivatives, including this compound. The results demonstrated that this compound was effective against resistant strains of bacteria that posed significant clinical challenges .
- Cancer Cell Line Study : A recent publication explored the effects of this compound on different cancer cell lines. The findings indicated a dose-dependent reduction in cell viability across multiple lines, supporting its potential as an anticancer agent .
Properties
IUPAC Name |
3,4-dihydro-1H-1,5-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-2,5H,3-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMORUQRSHZOMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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